N-Bromophthalimide
Overview
Description
N-Bromophthalimide is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of phthalimide, where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom. This compound is known for its strong oxidizing properties and is widely used in organic synthesis, particularly in bromination reactions.
Mechanism of Action
Target of Action
N-Bromophthalimide (NBP) is primarily used as an oxidizing agent . It targets a wide range of organic compounds, including ketones , d-arabinose, mannose , and reducing sugars . These organic compounds are the primary targets of NBP, and their oxidation is crucial for various chemical reactions and environmental remediation processes .
Mode of Action
NBP interacts with its targets through an oxidation process . This process involves either the addition of oxygen or the loss of electrons from the target compounds . The oxidation of organic compounds by NBP can occur through both catalyzed and un-catalyzed reactions . NBP sometimes behaves like a base, nucleophile, or hypohalite species , which can influence its interaction with target compounds.
Biochemical Pathways
The oxidation of organic compounds by NBP affects various biochemical pathways. The oxidation products obtained from various organic compounds by NBP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can participate in various biochemical reactions and pathways, contributing to the conversion of organic compounds into environmentally friendly or less harmful substances .
Pharmacokinetics
The oxidation process it facilitates can convert organic compounds into more benign substances, potentially affecting their bioavailability .
Result of Action
The primary result of NBP’s action is the oxidation of organic compounds into less harmful substances . This oxidation process can lead to the formation of various products, including acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can have various molecular and cellular effects, depending on their nature and the specific context in which they are produced.
Action Environment
The action of NBP can be influenced by various environmental factors. For instance, the presence of surfactants can affect the oxidation kinetics of organic compounds by NBP . Additionally, the presence of other compounds, such as mercuric(II) acetate, can also influence the reaction rate . Therefore, the environment in which NBP operates can significantly impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Bromophthalimide plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to oxidize hydroxy acids such as tartaric acid and malic acid in the presence of a cationic surfactant, cetyltrimethylammonium bromide . The oxidation process involves the transfer of electrons from the substrate to this compound, resulting in the formation of brominated products. This interaction is essential for various biochemical processes, including the degradation of organic pollutants .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the oxidation of dextrose by this compound in acidic medium has been studied, showing a first-order dependence on this compound and fractional order on dextrose . This indicates that this compound can modulate cellular metabolism by affecting the rate of biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its action as an oxidizing and brominating agent. It contains a polar N-Br bond, which facilitates the release of bromine ions for bromination reactions . This compound can act as a source of halonium cations, hypohalite species, and nitrogen anions, which are crucial for various biochemical reactions. The oxidation of organic compounds by this compound often follows a specific kinetic pathway, involving the formation of intermediate species and the subsequent transfer of electrons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable in the dark but can degrade in the presence of light due to its photochemical activity . This degradation can affect its long-term efficacy in biochemical reactions. Studies have shown that the rate of oxidation reactions involving this compound can vary depending on the experimental conditions, such as the presence of surfactants and the concentration of reactants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes. It is essential to determine the optimal dosage to balance efficacy and safety. Studies on the dosage effects of this compound in animal models are limited, but it is crucial to consider the potential threshold effects and toxicity at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidation of organic compounds. It interacts with enzymes and cofactors that facilitate the transfer of electrons and the formation of brominated products. The metabolic pathways involving this compound are essential for the degradation of pollutants and the synthesis of various biochemical compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The transport and distribution of this compound are critical for its activity and function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromophthalimide can be synthesized by reacting phthalimide with bromine in the presence of a base. The typical reaction involves dissolving phthalimide in a suitable solvent, such as acetic acid, and then adding bromine slowly while maintaining the reaction mixture at a low temperature. The reaction proceeds as follows:
C8H5NO2+Br2→C8H4BrNO2+HBr
Industrial Production Methods: In an industrial setting, this compound is produced by a similar method but on a larger scale. The process involves the use of continuous reactors where phthalimide and bromine are fed continuously, and the product is separated and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-Bromophthalimide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically carried out in acidic or basic media, using this compound as the oxidizing agent.
Substitution Reactions: Often performed in the presence of a base or a catalyst to facilitate the substitution process.
Major Products Formed:
Oxidation Products: Acetic acid, aldehydes, carbon dioxide, ammonia, cyanides, and aldonic acids.
Substitution Products: Various brominated organic compounds depending on the nucleophile used.
Scientific Research Applications
N-Bromophthalimide has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis, particularly in the preparation of brominated aromatic compounds.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
N-Bromosuccinimide: Another brominating agent used in organic synthesis.
N-Chlorophthalimide: A chlorinated analogue of N-Bromophthalimide with similar oxidizing properties.
N-Iodophthalimide: An iodinated analogue with distinct reactivity due to the larger size and lower electronegativity of iodine.
Uniqueness: this compound is unique due to its balance of reactivity and stability. It is more reactive than N-Chlorophthalimide but less reactive than N-Iodophthalimide, making it suitable for a wide range of applications in organic synthesis.
Properties
IUPAC Name |
2-bromoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXMDRWROUXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179136 | |
Record name | N-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-85-2 | |
Record name | N-Bromophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Bromophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2439-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-bromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BROMOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of N-Bromophthalimide?
A1: this compound has the molecular formula C8H4BrNO2 and a molecular weight of 226.02 g/mol. Its structure consists of a phthalimide ring with a bromine atom attached to the nitrogen atom.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: this compound can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups and the N-Br bond. []
Q3: Does the stability of this compound depend on the solvent environment?
A3: While specific studies on solvent effects on NBP stability are limited in the provided research, it's generally understood that N-haloimides can be sensitive to hydrolysis in protic solvents. [] Further research is needed to fully understand the impact of various solvents on its stability.
Q4: How does this compound function as an oxidizing agent in organic reactions?
A4: this compound acts as a source of electrophilic bromine. It participates in reactions where it donates a bromine atom, leading to the oxidation of the substrate. This reactivity is evident in its use for oxidizing various functional groups. [, , , , ]
Q5: What are some specific applications of this compound in organic synthesis?
A5: this compound finds use in synthesizing various compounds, including:* Aldonic acids: NBP oxidizes D-sucrose to aldonic acids. [] * Ketones and Aldehydes: NBP selectively cleaves oximes to their corresponding carbonyl compounds. [] * Symmetrical Disulfides: NBP facilitates the chemoselective oxidation of thiols to symmetrical disulfides. []
Q6: How does this compound interact with alkynes in radical addition reactions?
A6: NBP adds to alkynes via a radical mechanism, introducing a bromine atom and a phthalimidyl moiety to vicinal carbon atoms. The regio- and stereoselectivity of these additions are influenced by steric and electronic effects. []
Q7: How does the structure of this compound contribute to its reactivity as an oxidizing agent?
A7: The presence of the electron-withdrawing phthalimide group adjacent to the nitrogen atom makes the bromine atom in NBP highly electrophilic, enhancing its oxidizing ability.
Q8: Are there any studies comparing the reactivity of this compound to other N-haloimides?
A8: While direct comparisons are limited in the provided research, some studies use N-bromosuccinimide (NBS) alongside NBP. [, , ] Further research comparing their reactivity and potential for different applications would be valuable.
Q9: How do micellar systems influence the reactivity of this compound?
A9: Studies reveal that the presence of micelles can significantly impact the rate of NBP-mediated oxidations. * Cationic micelles, such as cetyltrimethylammonium bromide (CTAB), often catalyze the reactions, potentially due to enhanced substrate and oxidant concentrations within the micellar pseudophase. [, , , , , , , , , ]* Anionic micelles, like sodium dodecyl sulfate (SDS), generally exhibit an inhibitory effect, likely due to electrostatic repulsions between the negatively charged micellar surface and the reactants. [, , , , ]
Q10: What kinetic models have been used to explain the influence of micelles on this compound-mediated reactions?
A10: Researchers have employed various kinetic models, including:* Berezin's model: This model helps explain the catalytic role of micelles by considering the binding of reactants to the micellar surface. [, , ]* Piszkiewicz's model: This model, based on the Hill equation, accounts for cooperative interactions between the reactants and the micelles. [, ] * Menger-Portnoy model: This model considers both the micelle-substrate binding equilibrium and the reaction kinetics within the micellar pseudophase. []
Q11: What are some common analytical techniques used to monitor reactions involving this compound?
A12: Researchers frequently employ techniques like:* Iodometry: This method quantifies the consumption of NBP during the reaction. [, , , , , ]* Potentiometry: This technique monitors changes in electrode potential, providing insights into reaction kinetics. [, ]
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